
24R-Calcipotriol
説明
PRI 2202 は、カルシポトリオールの合成アナログであり、カルシポトリオールとも呼ばれ、ビタミン D 受容体様受容体のリガンドです。この化合物は、特にがん治療の文脈において、その潜在的な治療効果について研究されてきました。 腫瘍細胞の増殖を阻害し、他の抗がん剤の効果を増強することが知られています .
準備方法
PRI 2202 の合成には、ビタミン D C-22 ベンゾチアゾイルスルホンと側鎖アルデヒドの使用が含まれます。この収束戦略により、高度な中間体の作成が可能になります。 合成経路には、ベンゾチアゾイルスルホン中間体の形成、続いてアルデヒドとの反応による目的生成物の形成など、いくつかのステップが含まれます . PRI 2202 の工業生産方法は広く文書化されていませんが、合成には通常、目的の立体異性体と純度を確保するために、反応条件を正確に制御する必要があります .
化学反応の分析
PRI 2202 は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、PRI 2202 の酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、還元は脱ヒドロキシル化生成物を生成する可能性があります .
科学研究への応用
PRI 2202 は、特に化学、生物学、医学、産業の分野において、科学研究における潜在的な応用について広く研究されてきました。化学では、ビタミン D アナログの効果を研究するための参照化合物として使用されます。生物学および医学では、PRI 2202 は、ヒト乳がん細胞(MCF-7)や白血病細胞(HL-60)など、さまざまな癌細胞株の増殖を阻害する有望な結果を示しています。 シスプラチンやドキソルビシンなどの他の抗がん剤の効果を増強する能力についても調査されています .
科学的研究の応用
PRI 2202 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the effects of vitamin D analogs. In biology and medicine, PRI 2202 has shown promise in inhibiting the growth of various cancer cell lines, including human breast cancer cells (MCF-7) and leukemia cells (HL-60). It has also been investigated for its ability to enhance the effects of other anticancer agents, such as cisplatin and doxorubicin .
作用機序
PRI 2202 の作用機序は、ビタミン D 受容体様受容体との相互作用を伴います。これらの受容体に結合することで、PRI 2202 は細胞分化と増殖に関与する遺伝子の発現を調節できます。この調節は、腫瘍細胞の増殖の阻害と、他の抗がん剤の効果の増強につながります。 このプロセスに関与する分子標的と経路には、ビタミン D 受容体経路と、細胞周期進行とアポトーシスを制御する下流シグナル伝達カスケードが含まれます .
類似化合物との比較
PRI 2202 は、カルシポトリオール(PRI 2201)やタカルシトール(PRI 2191)などの他のビタミン D アナログに似ています。 PRI 2202 は、ヒト乳がん細胞株 MCF-7 など、特定の癌細胞株に対する抗増殖活性が高くなっていることが示されています . この独特の特性により、PRI 2202 は、さらなる研究と潜在的な治療用途にとって貴重な化合物となっています。 他の類似化合物には、カルシポトリオールの幾何異性体である PRI 2205 や、別のジアステレオマーアナログである PRI 2191 が含まれます .
生物活性
24R-Calcipotriol is a synthetic analog of vitamin D3, primarily known for its application in dermatology, particularly in the treatment of psoriasis. As a potent ligand for the vitamin D receptor (VDR), it modulates various biological processes, including cell proliferation, differentiation, and immune responses. This article delves into the biological activities of this compound, highlighting its therapeutic potential through various studies and findings.
This compound exerts its effects by binding to the VDR, which is expressed in keratinocytes and other skin cells. This interaction regulates gene expression associated with keratinocyte proliferation and differentiation, contributing to the maintenance of skin barrier function. Under conditions such as skin injury or inflammation, the production of calcitriol (the active form of vitamin D) increases, further enhancing VDR-target gene expression involved in wound healing and antimicrobial defense .
Effects on Keratinocytes
Research indicates that this compound significantly influences keratinocyte behavior:
- Proliferation : In normal human keratinocytes (NHK), low concentrations of this compound (up to 1 µM) do not adversely affect cell proliferation. However, higher concentrations (10-100 µM) can be cytotoxic .
- Differentiation : The compound enhances differentiation markers in keratinocytes, promoting a more organized and functional epidermal layer.
- Antimicrobial Activity : Treatment with this compound has been shown to increase the expression of antimicrobial peptides, such as cathelicidin (hCAP18), which are crucial for skin defense against pathogens .
Wound Healing Properties
A notable study highlighted the wound healing capabilities of this compound. In a model using recessive dystrophic epidermolysis bullosa (RDEB) keratinocytes, treatment with this compound improved scratch closure rates by up to two-fold compared to untreated cells. The secretome from treated cells exhibited enhanced antimicrobial properties, suggesting a dual role in promoting healing while providing infection resistance .
Antineoplastic Effects
Emerging evidence suggests that this compound may possess anti-neoplastic properties. In vitro studies demonstrated that it could suppress the clonogenicity and proliferation of tumor cells derived from RDEB patients. This finding opens avenues for exploring its potential in cancer therapies, particularly in skin-related malignancies .
Table 1: Summary of Biological Activities of this compound
Biological Activity | Effect | Concentration Range |
---|---|---|
Keratinocyte Proliferation | No negative impact | Up to 1 µM |
Keratinocyte Differentiation | Enhanced differentiation markers | Low concentrations |
Antimicrobial Activity | Increased hCAP18 expression | Treatment-dependent |
Wound Healing | Improved scratch closure | Low concentrations |
Antineoplastic Activity | Suppression of tumor cell growth | Variable |
Table 2: Concentration-Dependent Effects on hCAP18 Expression
Cell Line | Basal hCAP18 Expression | hCAP18 Expression Post-Treatment (100 nM) |
---|---|---|
RDEB-1 | Low | Significant increase |
RDEB-2 | Very Low | ~150-fold enhancement |
RDEB-3 | Low | Comparable to NHK levels |
NHK | Normal | Baseline levels maintained |
Case Study: Efficacy in RDEB Patients
In a single-patient observation study involving an RDEB patient treated with this compound, significant improvements were noted in wound healing and skin integrity. The patient exhibited enhanced antimicrobial activity alongside reduced inflammation markers post-treatment. This case underscores the potential for repurposing this compound beyond psoriasis treatment into broader dermatological applications.
特性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-CIJZWTHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112827-99-3 | |
Record name | Calcipotriol, 24R- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIPOTRIOL, 24R- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research regarding the antitumor effect of 24R-Calcipotriol (PRI-2202) in combination with lower doses of cytostatics?
A1: The research primarily investigated if combining this compound with reduced doses of cytostatics could enhance antitumor activity while minimizing toxicity. While in vitro studies showed a synergistic effect between this compound and low-dose cytostatics, this did not consistently translate to in vivo models. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。